Ethynyl Estradiol-13C2D4 Ethynyl Estradiol-13C2D4
Brand Name: Vulcanchem
CAS No.: 2483735-63-1
VCID: VC6005077
InChI: InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i1+1,3+1,5D,11D2,12D
SMILES: CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
Molecular Formula: C20H24O2
Molecular Weight: 302.419

Ethynyl Estradiol-13C2D4

CAS No.: 2483735-63-1

Cat. No.: VC6005077

Molecular Formula: C20H24O2

Molecular Weight: 302.419

* For research use only. Not for human or veterinary use.

Ethynyl Estradiol-13C2D4 - 2483735-63-1

Specification

CAS No. 2483735-63-1
Molecular Formula C20H24O2
Molecular Weight 302.419
IUPAC Name (8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-(1,2-13C2)ethynyl-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i1+1,3+1,5D,11D2,12D
Standard InChI Key BFPYWIDHMRZLRN-RTCGVVDMSA-N
SMILES CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Introduction

Chemical Identity and Structural Characteristics

Ethynyl Estradiol-13C2D4 (CAS 2483735-63-1) has the molecular formula C18C2H24O2C_{18}*C_{2}H_{24}O_{2}, with a molecular weight of 298.39 g/mol . The isotopic labeling occurs at the 20 and 21 carbon positions (13C2) and four hydrogen positions (D4), as indicated by its systematic name. This modification preserves the core structure of ethinyl estradiol, which consists of a steroidal backbone with a 17α-ethynyl group critical for oral bioavailability and resistance to hepatic metabolism .

The compound is typically supplied as a 100 µg/mL solution in acetonitrile, optimized for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows . Its high chemical purity (97%) ensures reliability in quantitative analyses, while the isotopic enrichment (99%) minimizes signal overlap with unlabeled ethinyl estradiol in tracer studies.

Pharmacological Role and Receptor Interactions

As an estrogen receptor (ER) agonist, Ethynyl Estradiol-13C2D4 mirrors the activity of its unlabeled counterpart. It binds to both ERα and ERβ isoforms, with relative binding affinities (RBA) of 194% and 151%, respectively, compared to estradiol . This enhanced binding translates to potent estrogenic effects at low doses, a property exploited in contraceptive formulations. The compound’s affinity for the G protein-coupled estrogen receptor (GPER) further contributes to its tissue-specific actions, though quantitative data on GPER interactions remain limited.

Comparative Binding Affinities

The table below summarizes key receptor binding parameters for Ethynyl Estradiol-13C2D4 relative to other estrogens:

LigandERα RBA (%)ERβ RBA (%)ERα KiK_i (nM)ERβ KiK_i (nM)
Estradiol (E2)1001000.1150.15
Ethinyl Estradiol1941510.02–0.050.29–0.81
Diethylstilbestrol129.5219.60.040.05

Data adapted from competitive binding assays .

Analytical Applications in Biomedical Research

Tracer Studies in Drug Metabolism

Ethynyl Estradiol-13C2D4 serves as an internal standard in quantitative assays, compensating for matrix effects and instrument variability. Its use in the 1996 crossover study allowed simultaneous measurement of exogenous (labeled) and endogenous (unlabeled) ethinyl estradiol, facilitating accurate calculation of pharmacokinetic parameters during repeated dosing .

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